molecular formula C20H15BrF3NO2 B1678974 Poloppin CAS No. 683808-78-8

Poloppin

货号: B1678974
CAS 编号: 683808-78-8
分子量: 438.2 g/mol
InChI 键: OCUKOJUZSNFVFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Poloppin 是一种在癌症研究领域引起广泛关注的化合物。它以其通过有丝分裂 Polo 样激酶的 Polo 盒域抑制蛋白质-蛋白质相互作用的能力而闻名。 这种抑制对表达突变 KRAS 的癌细胞特别有效,使 this compound 成为靶向癌症治疗的有希望的候选药物 .

准备方法

合成路线和反应条件

Poloppin 是通过一系列涉及吡咯环形成的化学反应合成的。合成路线通常从制备溴苯基衍生物开始,然后在特定条件下与三氟甲基苯基化合物反应,形成所需的产物。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进吡咯环的形成 .

工业生产方法

虽然 this compound 的详细工业生产方法没有广泛记载,但合成可能涉及将实验室程序扩展到工业水平。 这将包括优化反应条件、使用更大的反应器,并通过各种纯化技术(如重结晶和色谱法)确保最终产品的纯度和产率 .

化学反应分析

反应类型

Poloppin 经历了几种类型的化学反应,包括:

常用试剂和条件

参与 this compound 反应中使用的常用试剂包括:

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化可以导致羟基化衍生物的形成,而还原可以产生化合物的各种还原形式 .

科学研究应用

Poloppin 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

Poloppin 通过抑制有丝分裂 Polo 样激酶通过其 Polo 盒域的蛋白质-蛋白质相互作用来发挥其作用。这种抑制导致有丝分裂阻滞,染色体会聚缺陷,最终导致表达突变 KRAS 的细胞死亡。 Polo 样激酶 1 或 Polo 样激酶 4 的耗竭重现了 this compound 的细胞效应,证实了其作用机制 .

相似化合物的比较

Poloppin 在靶向 Polo 样激酶的 Polo 盒域方面是独特的,这一特征将其与其他类似化合物区分开来。一些类似的化合物包括:

This compound 的独特性在于它能够抑制蛋白质-蛋白质相互作用而不是竞争 ATP 结合位点,使其成为癌症研究和治疗中的宝贵工具 .

生物活性

Poloppin is a small-molecule inhibitor that specifically targets protein-protein interactions mediated by the Polo-box domain (PBD) of Polo-like kinases (PLKs), particularly PLK1. This compound has garnered attention for its potential therapeutic applications in treating cancers characterized by mutant KRAS, which is notoriously difficult to target with conventional therapies.

This compound operates by disrupting the interactions between PLK1 and its substrates, leading to mitotic arrest and defective chromosome congression. This mechanism highlights its role in modulating critical processes during cell division, making it a promising candidate for cancer therapy, especially in cells harboring mutations in the KRAS gene.

Key Findings from Research

  • Cellular Effects : this compound induces cell death selectively in mitosis, particularly in cancer cells expressing mutant KRAS. Studies have shown that it enhances apoptosis in these cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Resistance Profile : Resistance to this compound develops less readily compared to ATP-competitive PLK1 inhibitors, indicating its potential as a more durable treatment option against certain cancers .
  • Combination Therapy Potential : this compound has been shown to sensitize mutant KRAS-expressing cells to other therapeutic agents, such as c-MET inhibitors, suggesting that it could be effectively used in combination therapies .

In Vitro Studies

  • Cell Lines : In experiments involving various cancer cell lines, including A549 (lung cancer) and others with KRAS mutations, this compound treatment resulted in significant reductions in viable cell counts and increased rates of apoptosis. For instance, transfected A549 cells showed over a 50% reduction in growth after treatment with this compound combined with other chemotherapeutic agents .
  • Mitotic Arrest Phenotype : High-content imaging revealed that this compound-treated cells exhibited typical phenotypes associated with PLK inhibition—specifically, prometaphase arrest with misaligned chromosomes .

In Vivo Studies

  • Xenograft Models : In mouse models bearing xenografted tumors from KRAS-mutant cell lines, this compound demonstrated significant tumor growth inhibition compared to control treatments. The compound's efficacy was further enhanced when used alongside standard chemotherapy regimens .

Comparative Analysis of this compound and Other PLK Inhibitors

FeatureThis compoundATP-Competitive PLK1 Inhibitors
MechanismPPI inhibition via PBDDirect kinase inhibition
Resistance DevelopmentSlowerFaster
Selectivity for KRAS MutantsHighVariable
Combination Therapy PotentialYesLimited
Clinical Trial StatusPreclinicalVarious ongoing trials

属性

IUPAC Name

3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF3NO2/c21-14-7-5-13(6-8-14)17-11-9-15(10-12-19(26)27)25(17)18-4-2-1-3-16(18)20(22,23)24/h1-9,11H,10,12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKOJUZSNFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poloppin
Reactant of Route 2
Poloppin
Reactant of Route 3
Poloppin
Reactant of Route 4
Poloppin
Reactant of Route 5
Poloppin
Reactant of Route 6
Poloppin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。